
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one typically involves the condensation of 4-chloroaniline with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Similar structure but lacks the anilino groups.
1,5-Bis(4-methoxyanilino)-2,4-diphenylpenta-1,4-dien-3-one: Contains methoxy groups instead of chloro groups.
Uniqueness
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is unique due to its specific combination of chloroanilino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
43121-54-6 |
|---|---|
Formule moléculaire |
C29H22Cl2N2O |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
1,5-bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22Cl2N2O/c30-23-11-15-25(16-12-23)32-19-27(21-7-3-1-4-8-21)29(34)28(22-9-5-2-6-10-22)20-33-26-17-13-24(31)14-18-26/h1-20,32-33H |
Clé InChI |
ZRAMATLHYOTRKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)C(=CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
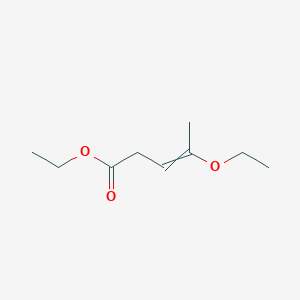
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
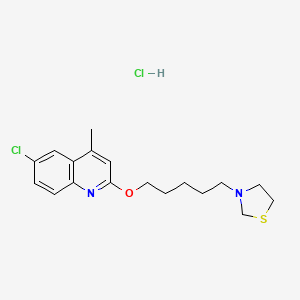
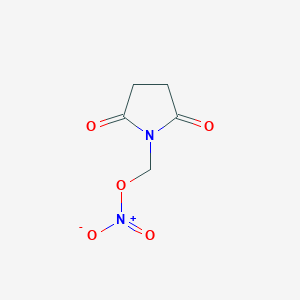
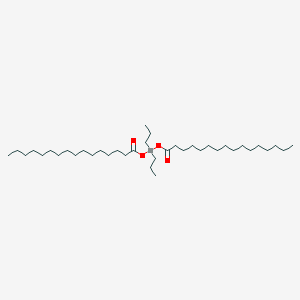
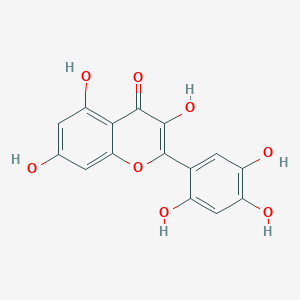
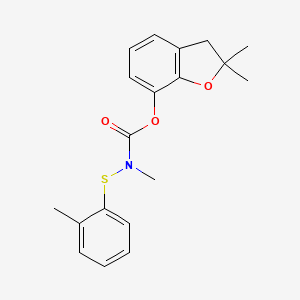
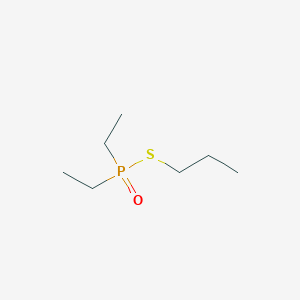
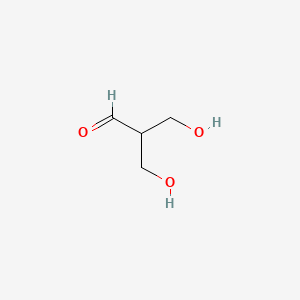
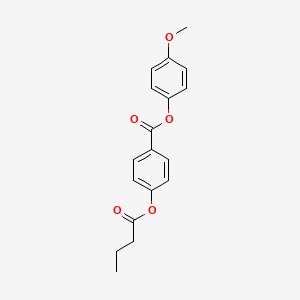
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

